molecular formula C14H13NS B154437 10-Ethylphenothiazine CAS No. 1637-16-7

10-Ethylphenothiazine

Cat. No.: B154437
CAS No.: 1637-16-7
M. Wt: 227.33 g/mol
InChI Key: IQZBMUCMEBSKSS-UHFFFAOYSA-N
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Description

10-Ethylphenothiazine is an organic compound with the chemical formula C14H13NS. It is a yellow crystalline solid at room temperature and is insoluble in water but soluble in organic solvents such as ether and ethanol . This compound is part of the phenothiazine family, which is known for its diverse applications in various fields, including medicine, chemistry, and industry.

Preparation Methods

10-Ethylphenothiazine can be synthesized through several methods. One common synthetic route involves the reaction of phenothiazine with ethyl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in a solvent like dimethylformamide (DMF) at room temperature . The product is then purified through recrystallization.

Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

10-Ethylphenothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-5-oxide, while reduction can produce this compound-amine derivatives.

Comparison with Similar Compounds

10-Ethylphenothiazine is similar to other phenothiazine derivatives such as 10-methylphenothiazine and 10-phenylphenothiazine. its unique ethyl group at the nitrogen position imparts distinct chemical and physical properties. For instance, this compound has a higher boiling point and different solubility characteristics compared to 10-methylphenothiazine .

Similar Compounds

  • 10-Methylphenothiazine
  • 10-Phenylphenothiazine
  • 10-Propylphenothiazine

These compounds share a common phenothiazine core but differ in their substituents, which influence their reactivity and applications.

Properties

IUPAC Name

10-ethylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NS/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZBMUCMEBSKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276964
Record name 10-Ethylphenothiazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637-16-7
Record name 10-Ethylphenothiazine
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Record name 10-Ethylphenothiazine
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Record name N-Ethylphenothiazine
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Synthesis routes and methods I

Procedure details

A mixture of 10 g (0.05 mol) of phenothiazine, 11.7 g (0.075 mol) of iodoethane, 4.2 g (0.075 mol) of potassium hydroxide and 0.25 g of tetra-n-butylammonium hydrogen sulfate in 200 ml of dry toluene was refluxed for 24 hours. After cooling, the reaction mixture was filtered, and the solvent was evaporated. The product was crystallized from methanol. The yield of 10-ethylphenothiazine (C14H13NS, FW=227.33) was 90%.
Quantity
10 g
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11.7 g
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4.2 g
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0.25 g
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catalyst
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200 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Into a 1-liter reaction flask were introduced 25 g (0.126 mol) of phenothiazine, 50.0 g (0.757 mol) of 85% KOH, 4.3 g (0.013 mol) of tetra-n-butylammonium hydrogensulfate, 28.0 g (0.203 mol) of potassium carbonate, and 500 ml of toluene. Thereto was gradually added 39.0 g (0.250 mol) of ethyl iodide. The mixture was reacted at 60° to 70° C. for 5 hours and then filtered. The filtrate was washed twice with water, dried with magnesium sulfate, and then concentrated. As a result, 28.7 g of a crude reaction product was obtained. This crude product was recrystallized from 100 ml of isopropanol to obtain 23.99 g of 10-ethylphenothiazine (4a). Yield, 84.1%; m.p., 104°-105° C.
Quantity
25 g
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50 g
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28 g
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4.3 g
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500 mL
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39 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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